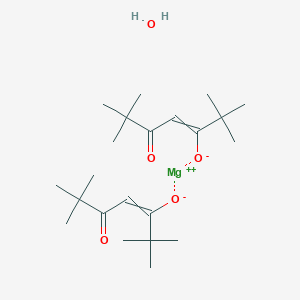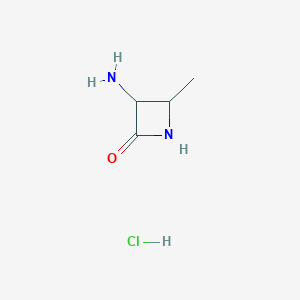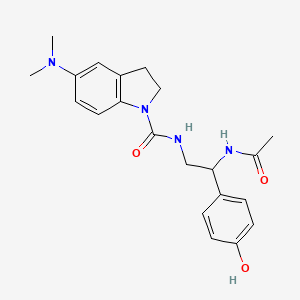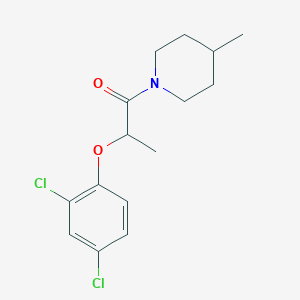
magnesium,(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium: is a coordination compound where magnesium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is used in various chemical processes, particularly in the field of material science and catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium typically involves the reaction of magnesium metal with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
Mg+2(2,2,6,6-tetramethyl-3,5-heptanedione)→Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium
The reaction conditions often involve refluxing the mixture for several hours to ensure complete reaction. The product is then purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and controlled reaction conditions are crucial to obtain a high-quality product.
化学反応の分析
Types of Reactions:
Oxidation: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium can undergo oxidation reactions, particularly when exposed to air or other oxidizing agents.
Substitution: This compound can participate in substitution reactions where the ligands are replaced by other coordinating molecules.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products:
Oxidation: Magnesium oxide and other oxidized products.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium has several applications in scientific research:
Material Science: Used as a precursor in the synthesis of magnesium-containing materials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Thin Film Deposition: Employed in metal-organic chemical vapor deposition (MOCVD) processes for the production of thin films.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium involves the coordination of magnesium with the oxygen atoms of the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. This coordination stabilizes the magnesium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
Comparison:
- Stability: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is generally more stable compared to its copper and nickel counterparts.
- Reactivity: The reactivity of these compounds varies depending on the metal center. Magnesium complexes are often less reactive than copper and nickel complexes.
- Applications: While all these compounds are used in catalysis and material science, the specific applications may differ based on the metal center. For example, copper and nickel complexes are more commonly used in redox reactions.
特性
分子式 |
C22H40MgO5 |
|---|---|
分子量 |
408.9 g/mol |
IUPAC名 |
magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |
InChI |
InChI=1S/2C11H20O2.Mg.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2 |
InChIキー |
JZAINJXXBVDLKA-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)


![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)





![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)

![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)

